3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-
Overview
Description
“3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-” is a chemical compound with the molecular formula C4H6N2O . It’s also known by other names such as 2-Pyrazolin-5-one, 3-methyl-; 3-Methyl-5-pyrazolone; 3-Methyl-2-pyrazolin-5-one; 3-Methyl-pyrazolon- (5); 2,4-dihydro-5-methyl-3H-pyrazol-3-one .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is NHLAPJMCARJFOG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-” is 98.1032 .Scientific Research Applications
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Ophthalmology
- Application Summary : This compound has been studied for its potential to prevent posterior capsular opacification (PCO), a common complication after cataract surgery .
- Methods : Researchers evaluated the anti-PCO activity of derivatives of this compound in a TGF-β2-induced fibrogenesis cell model .
- Results : One derivative showed promising activity in reducing the expression levels of TGF-β2, which is implicated in the development of PCO .
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Pharmacology
- Application Summary : Derivatives of the compound have been explored for their anti-inflammatory and anti-fibrosis activities, potentially useful in treating idiopathic pulmonary fibrosis (IPF) .
- Methods : The efficacy of these derivatives was assessed using various assays to measure their impact on fibrosis markers .
- Results : Some derivatives demonstrated significant anti-inflammatory and anti-fibrotic effects .
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Chemical Analysis
- Application Summary : The compound’s structure and properties are analyzed for various chemical applications, including synthesis and reactivity studies .
- Methods : Techniques such as mass spectrometry and NMR spectroscopy are used to elucidate the compound’s structure .
- Results : Detailed structural information aids in understanding the compound’s reactivity and potential uses .
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Cancer Research
- Application Summary : Certain derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines .
- Methods : In vitro assays were conducted to determine the IC50 values of these derivatives, indicating their effectiveness at inhibiting cancer cell growth .
- Results : Some derivatives exhibited cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM, showing promise as potential cancer therapeutics .
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Anti-Tubercular Activity
- Application Summary : Some derivatives of the compound have been designed and evaluated for their potential anti-tubercular activity .
- Methods : Computational docking studies were performed against a specific protein target associated with tuberculosis .
- Results : The docking results indicated that the designed ligands had promising interactions with the target, suggesting potential efficacy against tuberculosis .
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Catalysis
- Application Summary : A novel triazole bonded silica heterogeneous catalyst, which could potentially include derivatives of the compound, has been developed for high-temperature applications .
- Methods : The catalyst’s thermal stability was assessed to determine its suitability for high-temperature reactions .
- Results : The catalyst demonstrated high thermal stability, making it suitable for use in various high-temperature industrial processes .
properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-10(14)12(11-7)8-2-4-9(5-3-8)13(15)16/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAMGFTHVEING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064312 | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | |
CAS RN |
6402-09-1 | |
Record name | 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6402-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638425 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-(4-nitrophenyl)-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methyl-1-(4-nitrophenyl)-5-pyrazolone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9SDZ9U3E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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